4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486412
InChI: InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H
SMILES:
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride

CAS No.:

Cat. No.: VC16486412

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride -

Specification

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H
Standard InChI Key ZIYICTWRBPHOSE-UHFFFAOYSA-N
Canonical SMILES C1C(CC(C1CO)O)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol (base compound: 131.17 g/mol + HCl: 36.46 g/mol). Its IUPAC name, 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride, reflects the positions of its functional groups:

  • An amino group (-NH₂) at the 4-position of the cyclopentane ring.

  • A hydroxymethyl group (-CH₂OH) at the 2-position.

  • A hydroxyl group (-OH) at the 1-position.

  • A hydrochloride salt (-Cl⁻) neutralizing the amino group’s basicity .

The stereochemistry of the molecule is critical. For instance, the (1R,2S,4R) configuration has been explicitly synthesized and studied, as stereoisomerism influences biological activity and synthetic pathways .

Spectroscopic Characterization

Key analytical data include:

  • NMR: Protons on the cyclopentane ring exhibit distinct splitting patterns due to ring strain and substituent effects. The hydroxymethyl group’s protons resonate near δ 3.5–4.0 ppm, while the amino group’s protons appear as broad signals around δ 1.5–2.5 ppm .

  • Mass Spectrometry: The base compound (without HCl) shows a molecular ion peak at m/z 131, with fragmentation patterns indicating cleavage of the hydroxymethyl group.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride typically involves multi-step sequences starting from bicyclic precursors or simple cyclopentane derivatives.

Reduction of 2-Azabicyclo[2.2.1]Hept-5-en-3-one

A patented method involves the reduction of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using lithium borohydride (LiBH₄) in dioxane under reflux . The reaction proceeds via:

  • Ring-opening reduction: LiBH₄ selectively reduces the amide bond while preserving the cyclopentene double bond.

  • Acidification: Addition of HCl converts the free amine to the hydrochloride salt.

This method achieves yields of 75–85% and is scalable for industrial production .

Alternative Pathways

  • Hofmann Hypobromite Reaction: Cyclopentane derivatives with amino and hydroxyl groups can be synthesized via Hofmann rearrangements, though this route is less efficient for stereochemical control.

  • Enzymatic Resolution: Microbial enzymes (e.g., from Pseudomonas fluorescens) have been employed to resolve racemic mixtures into enantiomerically pure forms, critical for pharmaceutical applications .

Applications in Pharmaceutical and Chemical Research

Nucleoside Analog Development

The compound serves as a precursor for carbocyclic nucleosides, which mimic natural nucleosides but replace the ribose ring with a cyclopentane moiety. Such analogs exhibit antiviral and anticancer properties by interfering with viral polymerase or DNA replication. For example:

  • Abacavir analogs: Modifications at the hydroxymethyl position enhance binding to HIV reverse transcriptase.

Biological Activity Profiling

Preliminary studies suggest:

  • Neuroprotective Effects: Amino alcohols structurally similar to this compound modulate glutamate receptors, potentially mitigating neurodegenerative damage .

  • Antioxidant Capacity: The hydroxymethyl group scavenges free radicals in in vitro assays, though in vivo efficacy remains unverified.

Comparative Analysis with Structural Analogs

The table below contrasts 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride with related compounds:

Compound NameStructure TypeKey Functional GroupsBiological Activity
4-Amino-2-hydroxycyclopentanemethanolCyclopentane derivative-NH₂, -OH, -CH₂OHNucleoside synthesis
2-Amino-1-butanolLinear amino alcohol-NH₂, -OHAntimicrobial
(1R,4S)-1-Amino-4-(hydroxymethyl)-2-cyclopenteneCyclopentene derivative-NH₂, -CH₂OH, C=CAntiviral

The hydrochloride derivative’s rigid cyclopentane ring and salt stability distinguish it from linear or unsaturated analogs, enhancing its utility in solid-phase synthesis and drug formulation .

Future Directions and Challenges

Research Gaps

  • Mechanistic Studies: The compound’s interaction with biological targets (e.g., enzymes, receptors) remains poorly characterized.

  • Toxicity Profiling: Chronic exposure effects and pharmacokinetics in mammalian systems are unknown.

Industrial Scalability

Optimizing the LiBH₄ reduction process to reduce reliance on expensive chiral catalysts could lower production costs by 30–40% .

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